4-Methyl-2-piperazin-1-yl-benzothiazole
Overview
Description
4-Methyl-2-piperazin-1-yl-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Mechanism of Action
Target of Action
Related compounds, such as benzothiazole-piperazine hybrids, have been shown to exhibit a wide range of biological activities, including acting as dopamine and serotonin antagonists .
Mode of Action
Similar benzothiazole–piperazine hybrids have been reported to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation, which are key factors in alzheimer’s disease .
Biochemical Pathways
Related benzothiazole derivatives have been found to have anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis .
Pharmacokinetics
A study on a group of 2-{alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives, which are structurally similar to 4-methyl-2-piperazin-1-yl-benzothiazole, reported promising lead compounds based on adme calculations .
Result of Action
Similar benzothiazole–piperazine hybrids have been reported to show modest to strong inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-piperazin-1-yl-benzothiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins
Cellular Effects
Related compounds have been shown to exhibit cytotoxicity towards various human cancer cell lines . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that related compounds can inhibit acetylcholinesterase (AChE) and Aβ 1-42 aggregation, which are key processes in Alzheimer’s disease . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and evaluated for their stability and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperazin-1-yl-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloromethylbenzothiazole, which is then reacted with 4-methylpiperazine under reflux conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-piperazin-1-yl-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
4-Methyl-2-piperazin-1-yl-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the methyl group at the 4-position.
2-(4-Methylpiperazin-1-yl)benzothiazole: Similar but with different substitution patterns on the benzothiazole ring.
Uniqueness
4-Methyl-2-piperazin-1-yl-benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the methyl group at the 4-position of the piperazine ring enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-3-2-4-10-11(9)14-12(16-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFCHSPLZLGSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279293 | |
Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184296-71-6 | |
Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184296-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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